Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside

Description

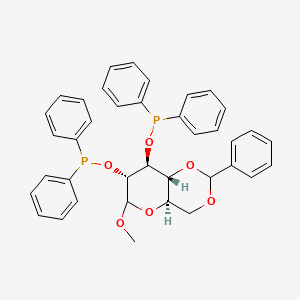

Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside is a modified carbohydrate derivative featuring a glucopyranoside backbone with strategic functionalization. The 4,6-O-benzylidene group acts as a protective moiety, locking the C4 and C6 hydroxyl groups into a rigid bicyclic structure, while the 2- and 3-positions are substituted with diphenylphosphino groups. This structural design enhances its utility in coordination chemistry, particularly as a chiral ligand in asymmetric catalysis. The benzylidene protection improves stability under reactive conditions, and the phosphino groups provide electron-rich sites for metal binding .

Properties

Molecular Formula |

C38H36O6P2 |

|---|---|

Molecular Weight |

650.6 g/mol |

IUPAC Name |

[(4aR,7R,8S,8aR)-7-diphenylphosphanyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-diphenylphosphane |

InChI |

InChI=1S/C38H36O6P2/c1-39-38-36(44-46(31-23-13-5-14-24-31)32-25-15-6-16-26-32)35(34-33(41-38)27-40-37(42-34)28-17-7-2-8-18-28)43-45(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h2-26,33-38H,27H2,1H3/t33-,34-,35+,36-,37?,38?/m1/s1 |

InChI Key |

VDNNRBDPKKKMFA-QWWUUDSKSA-N |

Isomeric SMILES |

COC1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7 |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside involves several stepsThe reaction conditions typically involve the use of solvents like dichloromethane and reagents such as triphenylphosphine and chlorodiphenylphosphine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside undergoes various chemical reactions, including:

Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can target the benzylidene group, leading to the removal of the protecting group.

Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside has several scientific research applications:

Biology: Its role as a ligand can be explored in biochemical studies involving metal complexes.

Industry: Used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties.

Mechanism of Action

The mechanism by which Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside exerts its effects is primarily through its role as a ligand. It forms complexes with metal ions, which then participate in catalytic cycles. The diphenylphosphino groups coordinate with the metal center, facilitating various catalytic transformations. The benzylidene-protected glucopyranoside moiety provides steric and electronic effects that enhance the selectivity and efficiency of the catalytic process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzylidene-protected glucopyranosides. Below is a detailed comparison with analogous derivatives, emphasizing structural variations, physicochemical properties, and applications.

Substituent Variations at C2 and C3 Positions

- Methyl 2,3,4-tri-O-hexanoyl-6-O-(4-nitrobenzoyl)-α-D-glucopyranoside (5) Structure: Features hexanoyl (C6 acyl) groups at C2, C3, and C4, with a nitrobenzoyl group at C4. Key Difference: Lacks phosphino ligands; instead, it employs ester groups for solubility modulation. Used in drug delivery systems due to its lipophilic acyl chains . Molecular Weight: ~580 g/mol (estimated from formula C₃₂H₃₉NO₁₀).

- Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside (CAS 20701-63-7) Structure: Benzoyl groups at C2 and C3, a benzylidene group at C4/C6, and a thioethyl aglycone. Key Difference: Replaces phosphino groups with benzoyl esters and introduces a sulfur atom at the anomeric position. This thio-derivative is utilized in glycosylation reactions for oligosaccharide synthesis . Molecular Weight: 520.6 g/mol .

Protective Group Variations

- 4-Methylphenyl 4,6-O-benzylidene-2,3-DI-O-benzoyl-1-thio-β-D-glucopyranoside (CAS 323195-40-0) Structure: Benzylidene at C4/C6, benzoyl esters at C2/C3, and a 4-methylphenylthio group at C1. Key Difference: Combines benzylidene and benzoyl protections but lacks phosphino functionality. Its thioether linkage enhances stability in acidic environments, making it suitable for glycosidase inhibition studies . Molecular Formula: C₃₄H₃₀O₇S .

- Methyl 4,6-O-cyclohexylidene-α-D-glucopyranoside Derivatives Structure: Cyclohexylidene (instead of benzylidene) at C4/C5. Key Difference: The cyclohexylidene group offers steric bulk and altered solubility profiles. These derivatives are precursors for synthesizing bioactive mannosides and glycosylamines .

Functionalization at the Anomeric Position

- Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (CAS 13343-63-0) Structure: 2-Acetamido and benzylidene groups with a benzyl aglycone. Key Difference: Incorporates a deoxy sugar and an acetamido group, mimicking bacterial peptidoglycan components. Used in immunochemical studies .

- 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS 129575-88-8) Structure: Phthalimido at C2, benzyl at C3, and benzylidene at C4/C6. Key Difference: The phthalimido group acts as a protective/activating group for amines, enabling selective glycosylations in nucleotide-sugar synthesis .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.